1-(2-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a nitrile group and a phenyl ring bearing chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with a nitrile source under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(2-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the cyclopropane ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
1-(2-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-carbonitrile is unique due to the combination of its structural features, including the cyclopropane ring, nitrile group, and the specific substitution pattern on the phenyl ring
Properties
Molecular Formula |
C11H7ClF3N |
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Molecular Weight |
245.63 g/mol |
IUPAC Name |
1-[2-chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClF3N/c12-9-7(10(6-16)4-5-10)2-1-3-8(9)11(13,14)15/h1-3H,4-5H2 |
InChI Key |
BTYIOXYXQNRGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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